1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2S/c7-14(12,13)5-1-2-11(10-5)4-3-6(4,8)9/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJXAGZULYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287313-36-2 | |
| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method includes the reaction of pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and requires careful temperature management, usually maintained between -20°C to 0°C . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula C₆H₅ClF₂N₂O₂S and a molecular weight of 242.62 g/mol. Its structure allows for various chemical reactions:
- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles, facilitating the synthesis of diverse organic compounds.
- Hydrolysis : In aqueous environments, it can hydrolyze to yield the corresponding sulfonic acid.
- Oxidation and Reduction : The compound can participate in redox reactions, which are crucial for modifying other chemical species.
Organic Synthesis
1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride serves as an important intermediate in organic synthesis. It is utilized to create complex molecules through nucleophilic substitution reactions. For instance, the compound's reactivity allows it to be used in the formation of various pyrazole derivatives that exhibit biological activity.
Medicinal Chemistry
The compound has significant potential in medicinal chemistry due to its ability to modify biomolecules. Its sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is particularly useful in drug design where targeted modifications can enhance therapeutic efficacy.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole, including those modified with sulfonyl chloride groups, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that such compounds showed selectivity for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science
In material science, this compound is explored for its role in synthesizing specialty chemicals and materials. Its unique fluorinated structure enhances the properties of polymers and other materials, making them suitable for advanced applications such as coatings and adhesives.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Reaction with nucleophiles | Various pyrazole derivatives |
| Hydrolysis | Reaction with water | Corresponding sulfonic acid |
| Oxidation/Reduction | Participation in redox reactions | Modified organic compounds |
| Compound Type | Target Enzyme | Activity Level | Selectivity Index |
|---|---|---|---|
| Pyrazole Derivative | COX-1 | Moderate | Low |
| Pyrazole Derivative | COX-2 | High | High |
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride, it is essential to compare it with analogs differing in substituents, halogenation patterns, and functional groups. Key comparisons include:
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl Chloride
- Molecular Formula : C₆H₇ClF₂N₂O₂S (vs. C₆H₅ClF₂N₂O₂S for the target compound)
- Molecular Weight : 244.65 g/mol (vs. ~242.5 g/mol for the target compound)
- Key Differences: Substituent Geometry: The 2,2-difluoroethyl group introduces a flexible alkyl chain, contrasting with the rigid cyclopropyl ring in the target compound. Cyclopropyl’s ring strain may enhance metabolic stability and electronic effects . Reactivity: The sulfonyl chloride group at the pyrazole’s 4-position (vs. 3-position in the target compound) may alter electronic distribution, affecting nucleophilic substitution rates.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₂H₉ClF₃N₂OS
- Key Differences: Functional Groups: The sulfanyl (-S-) group is less reactive than sulfonyl chloride (-SO₂Cl), limiting utility in nucleophilic reactions. Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing group (EWG) than 2,2-difluorocyclopropyl, which may modulate the pyrazole’s electronic environment differently .
Halocycloalkyl Variants (e.g., 2,2-Dichlorocyclopropyl Analogs)
- Structural Insights : Replacing fluorine with chlorine in the cyclopropyl group increases steric bulk and polarizability but reduces electronegativity. For example, 2,2-dichlorocyclopropyl analogs may exhibit lower metabolic stability due to weaker C-Cl bonds compared to C-F bonds .
Data Tables for Comparative Analysis
Table 1: Molecular Properties of Key Compounds
Table 2: Substituent Effects on Reactivity and Stability
Research Findings and Implications
- Reactivity : The sulfonyl chloride group in the target compound enables efficient nucleophilic displacement, outperforming sulfanyl or aldehyde functionalities in cross-coupling reactions .
- Stability : The 2,2-difluorocyclopropyl group’s rigidity may reduce enzymatic degradation compared to linear alkyl or chlorinated cycloalkyl analogs .
- Synthetic Utility : Positional isomerism (e.g., sulfonyl chloride at pyrazole’s 3- vs. 4-position) significantly impacts regioselectivity in subsequent derivatization .
Biological Activity
1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride, with the chemical formula CHClFNOS and CAS number 2287313-36-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight: 242.62 g/mol
- Structure: The compound features a pyrazole ring substituted with a sulfonyl chloride group and a difluorocyclopropyl moiety, which contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound acts as a ligand for various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity: Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .
- Anti-inflammatory Effects: Pyrazoles are known for their anti-inflammatory properties. Research suggests that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .
- Antiparasitic Activity: There is evidence supporting the efficacy of pyrazole derivatives in controlling parasitic infections. The unique structure of this compound may enhance its potency against specific parasites .
Table: Summary of Biological Activities
Notable Research
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives and reported that those with a sulfonyl chloride group showed enhanced antibacterial activity compared to their counterparts without this functional group .
- Inflammation Modulation: Research highlighted the ability of certain pyrazole compounds to reduce inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
- Parasitic Control: In an experimental study on fleas, it was demonstrated that pyrazole derivatives exhibited prolonged efficacy against infestations, attributed to their unique pharmacokinetic profiles .
Q & A
Q. What are the key synthetic routes for 1-(2,2-Difluorocyclopropyl)pyrazole-3-sulfonyl chloride?
The compound is synthesized via a two-step strategy:
- Cyclopropanation : A pyrazole precursor undergoes [2+1] cycloaddition with difluorocarbene (generated from reagents like TMSCF2Br or CHF2Cl) to form the 2,2-difluorocyclopropyl ring.
- Sulfonylation : The pyrazole intermediate is treated with chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) to introduce the sulfonyl chloride group. Reaction conditions (temperature, solvent polarity) critically influence yields .
Q. How is the compound’s structure validated experimentally?
- NMR Spectroscopy : ¹⁹F NMR confirms the geminal difluoro configuration (δ ≈ -120 ppm for CF2). ¹H/¹³C NMR resolves cyclopropyl ring protons (δ 1.8–2.5 ppm) and pyrazole aromaticity.
- X-ray Crystallography : Resolves stereoelectronic effects of the cyclopropyl ring and confirms sulfonyl chloride geometry .
Q. What nucleophilic reactions are feasible with the sulfonyl chloride group?
The sulfonyl chloride reacts with:
- Amines : Forms sulfonamides (e.g., for drug candidates).
- Alcohols/Thiols : Produces sulfonate esters or thioethers. Reactivity is enhanced by electron-withdrawing fluorine atoms but requires moisture-free conditions to avoid hydrolysis .
Q. How does the compound compare to non-fluorinated analogs in reactivity?
The difluorocyclopropyl group increases ring strain, accelerating ring-opening reactions (e.g., acid-catalyzed hydrolysis). Fluorine’s electronegativity stabilizes transition states in nucleophilic substitutions, improving reaction kinetics .
Advanced Research Questions
Q. What strategies optimize the stability of this compound during storage?
- Storage : Anhydrous solvents (e.g., dichloromethane) under nitrogen at -20°C.
- Additives : Molecular sieves (3Å) or stabilizers like butylated hydroxytoluene (BHT) reduce dimerization.
- Monitoring : Periodic FT-IR analysis detects hydrolysis (appearance of S=O stretches at ~1350 cm⁻¹) .
Q. How does the difluorocyclopropyl group influence biological activity in drug candidates?
- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation.
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
- Target Binding : In JAK inhibitors, the cyclopropyl ring’s rigidity improves steric complementarity with hydrophobic enzyme pockets .
Q. What computational methods model the electronic effects of the difluorocyclopropyl moiety?
- DFT Calculations : B3LYP/6-31G* basis sets quantify fluorine’s electron-withdrawing effects (e.g., reduced HOMO-LUMO gap by 0.8 eV).
- Fukui Indices : Identify reactive sites (e.g., sulfonyl chloride as the most electrophilic center) .
Q. How are reaction conditions optimized for large-scale synthesis?
- Solvent Choice : Tetrahydrofuran (THF) minimizes side reactions vs. DMF.
- Catalysis : Lewis acids (e.g., ZnCl2) improve cyclopropanation yields by 15–20%.
- Workflow : Continuous flow reactors enhance safety for exothermic sulfonylation steps .
Q. What analytical challenges arise in quantifying hydrolytic degradation products?
Q. How is the compound utilized in agrochemical research?
Derivatives act as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
